Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)-
CAS No.: 14549-75-8
Cat. No.: VC21001916
Molecular Formula: C18H24N4
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14549-75-8 |
|---|---|
| Molecular Formula | C18H24N4 |
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | 1,4-bis(2-pyridin-2-ylethyl)piperazine |
| Standard InChI | InChI=1S/C18H24N4/c1-3-9-19-17(5-1)7-11-21-13-15-22(16-14-21)12-8-18-6-2-4-10-20-18/h1-6,9-10H,7-8,11-16H2 |
| Standard InChI Key | YYDFKVCSEPWSPE-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCC2=CC=CC=N2)CCC3=CC=CC=N3 |
| Canonical SMILES | C1CN(CCN1CCC2=CC=CC=N2)CCC3=CC=CC=N3 |
Introduction
Chemical Identity and Structural Features
Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- is characterized by a central piperazine ring with two 2-pyridylethyl groups attached to the nitrogen atoms at positions 1 and 4. The compound is also known by other names including 1,4-Bis[2-(2-pyridyl)ethyl]piperazine . Its chemical identity is defined by the following parameters:
Chemical Identification
The compound is registered with CAS number 14549-75-8 and possesses a molecular formula of C₁₈H₂₄N₄ . This structural configuration results in a molecular weight of 296.41 g/mol, establishing it as a medium-sized organic molecule within the piperazine derivative family .
Physical Properties
The physical properties of Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- are detailed in Table 1 below:
| Property | Value | Notes |
|---|---|---|
| Melting point | 109-111 °C | In ethanol solvent |
| Boiling point | 431.3±40.0 °C | Predicted value |
| Density | 1.091±0.06 g/cm³ | Predicted value |
| pKa | 7.28±0.10 | Predicted value |
| FDA UNII | P74PD69WN0 | Unique ingredient identifier |
Table 1: Physical properties of Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)-
Structural Characteristics
The molecular structure features a six-membered piperazine ring with two nitrogen atoms in para positions. Each nitrogen atom bears a 2-pyridylethyl substituent, creating a molecule with multiple nitrogen centers that can potentially act as Lewis bases or hydrogen bond acceptors. The 2-pyridyl groups contribute to the compound's distinctive chemical behavior, particularly regarding coordination chemistry and interactions with biological systems.
Synthetic Routes and Preparation Methods
Comparison with Related Compounds
The synthetic approach for Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- shares similarities with the preparation of other piperazine derivatives. For instance, the synthesis of 1,1′-(piperazine-1,4-diyl)bis(2-chloroethan-1-one) involves the reaction of piperazine with two mole equivalents of chloroacetyl chloride in the presence of anhydrous K₂CO₃ . This provides insight into potential synthetic routes for our target compound, where similar nucleophilic substitution reactions might be employed.
Reactivity and Chemical Behavior
Coordination Chemistry
The presence of multiple nitrogen atoms in Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- makes it an excellent candidate for coordination chemistry applications. The compound can potentially act as:
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A multidentate ligand for transition metal complexes
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A bridging ligand in multinuclear metal complexes
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A chelating agent in various chemical and biological systems
Chemical Transformations
The reactivity of Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- is largely attributed to:
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The nucleophilic character of the nitrogen atoms in the piperazine ring
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The basic properties of the pyridyl nitrogen atoms
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The potential for further functionalization at various positions
The compound's predicted pKa value of 7.28±0.10 suggests moderate basicity, which influences its behavior in solution and potential for protonation under physiological conditions .
Structural Analogs and Related Compounds
Isomeric and Homologous Compounds
Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- belongs to a broader class of bis-substituted piperazine derivatives. A closely related isomer is 1,4-Bis[2-(4-pyridyl)ethyl]piperazine (CAS 14612-98-7), which differs in the position of the nitrogen atom in the pyridyl rings (4-position versus 2-position) . These structural differences result in distinct physical properties and potentially different applications.
Table 2 presents a comparison between these related compounds:
| Compound | CAS Number | Molecular Formula | Position of Pyridyl Nitrogen | Boiling Point (°C) |
|---|---|---|---|---|
| 1,4-Bis[2-(2-pyridyl)ethyl]piperazine | 14549-75-8 | C₁₈H₂₄N₄ | 2-position | 431.3±40.0 |
| 1,4-Bis[2-(4-pyridyl)ethyl]piperazine | 14612-98-7 | C₁₈H₂₄N₄ | 4-position | 459.6 |
Table 2: Comparison of structurally related piperazine derivatives
Functionalized Derivatives
Other related piperazine derivatives include 1,4-Bis(2-hydroxyethyl)piperazine (CAS 122-96-3), which contains hydroxyl groups instead of pyridyl moieties . This compound has a molecular formula of C₈H₁₈N₂O₂ and a molecular weight of 174.24 g/mol, demonstrating how functional group variations on the piperazine core can significantly alter the physical and chemical properties of these compounds.
Applications and Research Significance
Coordination Chemistry Applications
The structural features of Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- make it particularly interesting for coordination chemistry research. The presence of multiple nitrogen atoms capable of coordinating to metal centers suggests potential applications in:
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Catalysis development
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Metal extraction and purification processes
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Creation of novel coordination polymers and materials
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Development of molecular sensors and switches
Analytical Characterization and Identification
Spectroscopic Properties
Spectroscopic techniques provide valuable tools for the identification and characterization of Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)-. These include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Infrared (IR) spectroscopy for functional group identification
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Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
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UV-Visible spectroscopy for electronic transition studies
Chromatographic Analysis
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the quantitative determination and purity assessment of Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- in various matrices.
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